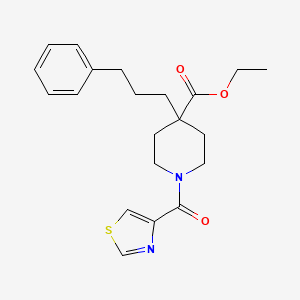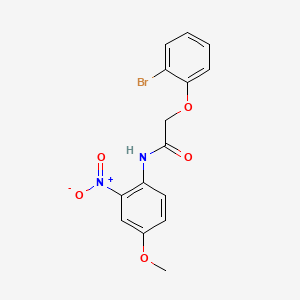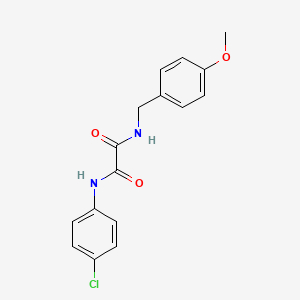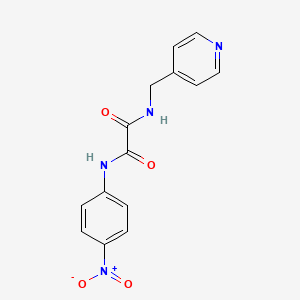
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 belongs to the family of thiazolidinedione derivatives, which are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mechanism of Action
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, including the insulin signaling pathway, the Wnt signaling pathway, and the NF-κB signaling pathway, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Inflammation is a common underlying factor in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduces the expression of inflammatory genes such as COX-2 and iNOS. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. In diabetic patients, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also protects neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Advantages and Limitations for Lab Experiments
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to inhibit GSK-3β activity, and its potential therapeutic applications in various diseases. However, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has some limitations, such as its low solubility in water, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Future Directions
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases have generated significant interest in the scientific community. Future research directions for 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide include the development of more potent and selective GSK-3β inhibitors, the optimization of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide dosing and administration, the investigation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's pharmacokinetics and pharmacodynamics in vivo, and the evaluation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's safety and toxicity in clinical trials. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has potential applications in other diseases, such as Alzheimer's disease, Huntington's disease, and inflammatory bowel disease, which warrant further investigation.
Synthesis Methods
The synthesis of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide involves the reaction of 2-aminothiazole with phthalic anhydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The purity of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide can be improved by recrystallization from ethanol or ethyl acetate.
Scientific Research Applications
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been found to improve insulin sensitivity and reduce blood glucose levels by activating the insulin signaling pathway. In neurodegenerative disorder research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
properties
IUPAC Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-15(20-12-4-2-1-3-5-12)11-6-7-13-14(10-11)17(24)21(16(13)23)18-19-8-9-25-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNHPHFEZHUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)

![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)